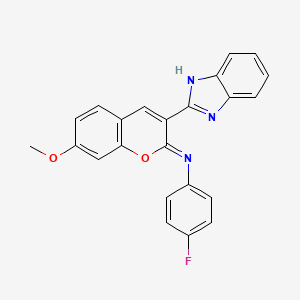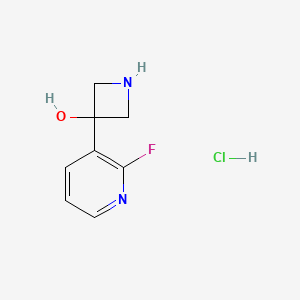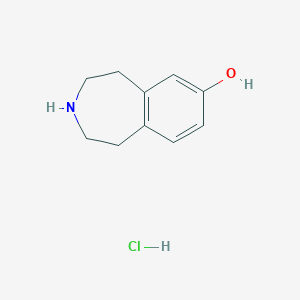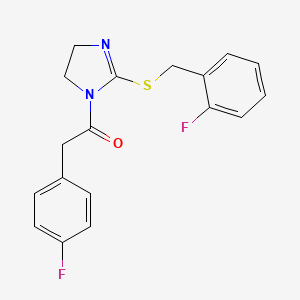
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthesis Approaches
Research into the synthesis of complex pyrimidinone derivatives, such as the formation of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, showcases innovative approaches to creating molecules with potential biological activity. These syntheses often involve reactions with urea or similar compounds in the presence of various catalysts to generate novel heterocyclic compounds (H. Bonacorso et al., 2003).
Hydrogen Bonding in Ureidopyrimidinones
The study of ureidopyrimidinones, which share structural motifs with the specified compound, revealed strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, highlighting the potential of such molecules in material science and nanotechnology (F. H. Beijer et al., 1998).
Complexation and Unfolding in Heterocyclic Ureas
Investigations into heterocyclic ureas have shown that these compounds can undergo complexation-induced unfolding to form multiply hydrogen-bonded sheetlike structures. This behavior is crucial for understanding the molecular basis of self-assembly processes and designing novel biomimetic materials (P. Corbin et al., 2001).
Potential Applications
Supramolecular Chemistry
The ability of ureidopyrimidinones to form stable dimeric structures via hydrogen bonding is of great interest in the field of supramolecular chemistry. Such characteristics can be harnessed for the development of new materials with precise molecular recognition capabilities (F. H. Beijer et al., 1998).
Molecular Sensing
The conformational and tautomeric control exhibited by related compounds in response to supramolecular interactions suggests potential applications in molecular sensing. The ability to induce and detect tautomeric shifts could lead to innovative sensing technologies for detecting specific substances or environmental conditions (Adam Kwiatkowski et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-10-9-13(24-6)7-8-14(10)20-17(23)21-15-11(2)18-16(22(4)5)19-12(15)3/h7-9H,1-6H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEINQZHSVJUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

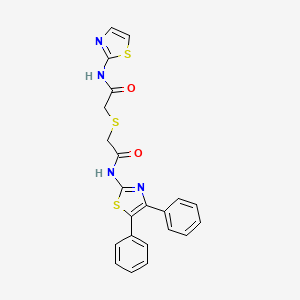
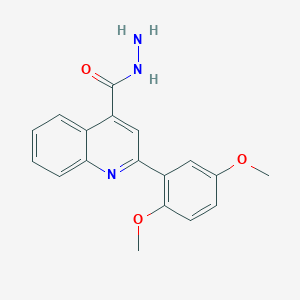
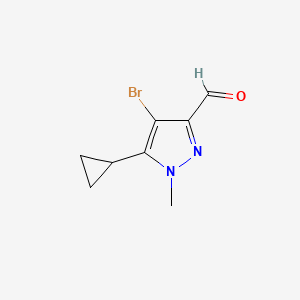
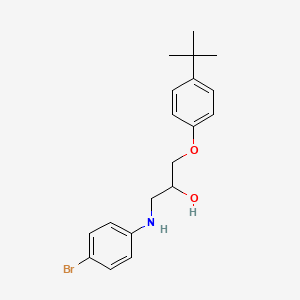
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)
![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
